molecular formula C13H26N2O B11977110 N-Cyclohexyl-N'-(1,3-dimethylbutyl)urea CAS No. 303092-14-0

N-Cyclohexyl-N'-(1,3-dimethylbutyl)urea

Cat. No.: B11977110
CAS No.: 303092-14-0
M. Wt: 226.36 g/mol
InChI Key: MULWXDIQMVYTFG-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N'-(1,3-dimethylbutyl)urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen atom and a branched 1,3-dimethylbutyl group attached to the adjacent nitrogen. Urea derivatives are widely utilized in industrial and agricultural applications due to their versatility in molecular design, which allows for tuning of physicochemical properties such as solubility, stability, and biological activity. The cyclohexyl group may enhance lipophilicity, influencing membrane permeability, while the 1,3-dimethylbutyl substituent could affect steric hindrance and metabolic stability.

Properties

CAS No.

303092-14-0

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

1-cyclohexyl-3-(4-methylpentan-2-yl)urea

InChI

InChI=1S/C13H26N2O/c1-10(2)9-11(3)14-13(16)15-12-7-5-4-6-8-12/h10-12H,4-9H2,1-3H3,(H2,14,15,16)

InChI Key

MULWXDIQMVYTFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NC(=O)NC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexyl-N’-(1,3-dimethylbutyl)urea can be synthesized through the reaction of cyclohexylamine with 1,3-dimethylbutyl isocyanate. The reaction typically occurs under mild conditions, with the reactants being mixed in an appropriate solvent such as dichloromethane or toluene. The reaction is exothermic and proceeds to completion within a few hours at room temperature.

Industrial Production Methods

On an industrial scale, the production of N-Cyclohexyl-N’-(1,3-dimethylbutyl)urea involves the use of large reactors where cyclohexylamine and 1,3-dimethylbutyl isocyanate are continuously fed into the system. The reaction mixture is maintained at a controlled temperature and pressure to ensure optimal yield. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-(1,3-dimethylbutyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction of N-Cyclohexyl-N’-(1,3-dimethylbutyl)urea can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Urea derivatives with oxidized side chains.

    Reduction: Amine derivatives.

    Substitution: Compounds with new functional groups replacing the urea moiety.

Scientific Research Applications

N-Cyclohexyl-N’-(1,3-dimethylbutyl)urea has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of urea cycle enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the production of polymers and resins due to its ability to form stable urea linkages.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-(1,3-dimethylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Cyclohexyl-N'-(1,3-dimethylbutyl)urea with structurally or functionally related urea derivatives, based on substituents, applications, and hazards inferred from the evidence:

Compound Name Substituents CAS Number Primary Use Key Properties/Hazards Reference
This compound Cyclohexyl, 1,3-dimethylbutyl Not provided Inferred: Agrochemical Likely moderate lipophilicity; potential oral toxicity (analogous to )
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) Dimethyl, 3-(trifluoromethyl)phenyl Not provided Herbicide High lipophilicity due to CF₃ group; targets photosynthesis
Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea) Dimethyl, 4-isopropylphenyl 34123-59-6 Herbicide Persistence in soil; endocrine disruption risks
N-Cyclohexyl-N'-[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]urea Cyclohexyl, substituted phenyl 57460-41-0 Laboratory chemical Acute oral toxicity (Category 4); skin/eye irritation
1-Cyclohexyl-3-(2-hydroxyphenyl)urea Cyclohexyl, 2-hydroxyphenyl 2656-23-7 Research chemical Moderate molecular weight (234.29 g/mol); phenolic reactivity
Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) Chlorophenylmethyl, phenylethyl Not provided Herbicide Chlorine enhances bioactivity; selective weed control

Key Findings:

Structural Influence on Application :

  • Agrochemicals : Compounds with halogenated or branched alkyl/aryl substituents (e.g., fluometuron, cumyluron) are commonly herbicides. The target compound’s 1,3-dimethylbutyl group may confer similar selectivity but with reduced environmental persistence compared to chlorinated analogs.
  • Laboratory Chemicals : Ureas with complex substituents (e.g., ’s compound) are used in synthesis, often exhibiting moderate toxicity profiles.

Hazard Profiles :

  • Cyclohexyl-containing ureas (e.g., ) frequently exhibit acute oral toxicity (Category 4) and irritancy, likely due to their ability to disrupt cellular membranes. The target compound may share these risks.
  • Halogenated derivatives (e.g., cumyluron) pose additional ecotoxicological concerns, whereas the absence of halogens in the target compound might reduce such risks.

Steric Effects: The 1,3-dimethylbutyl group’s branching may reduce enzymatic degradation, extending environmental half-life.

Limitations and Future Research

The absence of direct data on this compound in the provided evidence necessitates cautious extrapolation from structural analogs. Future studies should prioritize:

  • Experimental determination of its environmental fate, toxicity (e.g., aquatic toxicity analogous to 6PPD-quinone), and metabolic pathways.
  • Comparative efficacy trials against commercial herbicides to assess practical viability.

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